REACTION_CXSMILES
|
[CH2:1]([O:13][C:14]1[CH:30]=[CH:29][C:17]([C:18]([O:20][C:21]2[CH:28]=[CH:27][C:24]([CH:25]=[O:26])=[CH:23][CH:22]=2)=[O:19])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[OH2:31]>C(O)(=O)C.[O-2].[O-2].[O-2].[Cr+6]>[CH2:1]([O:13][C:14]1[CH:15]=[CH:16][C:17]([C:18]([O:20][C:21]2[CH:28]=[CH:27][C:24]([C:25]([OH:31])=[O:26])=[CH:23][CH:22]=2)=[O:19])=[CH:29][CH:30]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4.5.6|
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C=O)C=C2)C=C1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Type
|
CUSTOM
|
Details
|
After stirring at 45°-50° for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise over 20 minutes at 40° C
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The product separated
|
Type
|
CUSTOM
|
Details
|
was recrystallised from acetic acid (55 ml)
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCC)OC1=CC=C(C(=O)OC2=CC=C(C(=O)O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |